N-cyclopentyl-9H-purin-6-amine
Overview
Description
Synthesis Analysis
N-cyclopentyl-9H-purin-6-amine and its analogs can be synthesized through multiple methods, including the displacement of chlorine in 6-chloropurines followed by specific alkylation reactions. For instance, studies directed towards the synthesis of agelasine analogs involve methods such as N-methylation and subsequent displacement reactions, showcasing the variability in synthetic routes (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of N-cyclopentyl-9H-purin-6-amine is characterized by its purine skeleton, which exhibits diverse tautomeric forms. NMR methods have been employed to identify these tautomers, significantly contributing to the understanding of the compound's chemical behavior (Roggen & Gundersen, 2008).
Chemical Reactions and Properties
N-cyclopentyl-9H-purin-6-amine undergoes various chemical reactions, including alkylation, where the presence of electronegative substituents influences its reactivity. For example, N-methoxy-9-methyl-9H-purin-6-amines exhibit different reactivity profiles towards benzyl bromide, leading to N-7- and N6-benzylated products (Roggen & Gundersen, 2008).
Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications : Derivatives of 9H-purin-6-amine, specifically compound 4e, have shown potential as potent and selective aldose reductase inhibitors. This is significant in treating diabetic complications (Zhu et al., 2022).
In Vivo Quantification of MGMT Status in Tumor Tissue : The synthesis of 6-benzyloxy-9H-purin-2-ylamine derivatives aids in evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase in tumors, which is crucial for developing targeted anticancer treatments (Schirrmacher et al., 2002).
Antitumor Agents : 9H-purins have been identified as potential antitumor agents with high selectivity for tumor cell lines, capable of inducing apoptosis in human cancer cells (Zhou et al., 2017).
Targeting Alzheimer's Disease : Novel derivatives, such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine, have shown moderate acetylcholinesterase inhibition. This is a promising direction for Alzheimer's disease treatment research (Kang et al., 2013).
BRD9 Bromodomain Studies : The 2-amine-9H-purine scaffold has been useful in altering the plasticity of the BRD9 bromodomain, offering valuable insights for studying BRD9's role in cellular systems (Picaud et al., 2015).
Synthesis of N6,N6-disubstituted 9H-purin-6-amines : Phosphorus pentoxide and triethylamine hydrochloride have enabled the synthesis of these compounds from 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one, highlighting a new method in organic synthesis (El-bayouki et al., 1985).
Irreversible CDK2 Inhibition : NU6300, a compound related to 9H-purin-6-amines, has been identified as an irreversible CDK2 inhibitor, showing the potential for the design of potent and selective compounds in cancer therapy (Anscombe et al., 2015).
Safety And Hazards
- Toxicity : While specific toxicity data for this compound are limited, it is essential to handle it with care and follow standard laboratory safety protocols.
- Hazardous Reactions : Avoid exposure to strong oxidizing agents or extreme heat.
Future Directions
Research on N-cyclopentyl-9H-purin-6-amine should focus on:
- Biological Activity : Investigate its potential as an adenosine receptor modulator.
- Derivatives : Explore the synthesis of novel derivatives with improved properties.
- Drug Development : Assess its pharmacological applications, such as antiviral or anticancer agents.
properties
IUPAC Name |
N-cyclopentyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYJWNGVLKEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353872 | |
Record name | N-cyclopentyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-9H-purin-6-amine | |
CAS RN |
103626-36-4 | |
Record name | N-cyclopentyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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